EAAT3 Inhibition: 4-(Azetidin-1-yl)-2-methylaniline vs. DL‑TBOA and SLC1A1/EAAT3-IN-1
4-(Azetidin-1-yl)-2-methylaniline inhibits human EAAT3 with an IC₅₀ of 525 nM in HEK293 cells [1]. In contrast, the non‑transportable EAAT inhibitor DL‑TBOA exhibits a substantially higher IC₅₀ of 6,000 nM (6 μM) for EAAT3 under comparable cellular uptake conditions . Similarly, SLC1A1/EAAT3-IN-1, a selective EAAT3 inhibitor, displays an IC₅₀ of 7,200 nM (7.2 μM) . These data indicate that 4-(Azetidin-1-yl)-2-methylaniline is approximately 11‑fold more potent than DL‑TBOA and 14‑fold more potent than SLC1A1/EAAT3-IN-1 against EAAT3.
| Evidence Dimension | Inhibitory potency against human EAAT3 |
|---|---|
| Target Compound Data | IC₅₀ = 525 nM |
| Comparator Or Baseline | DL‑TBOA: IC₅₀ = 6,000 nM; SLC1A1/EAAT3-IN-1: IC₅₀ = 7,200 nM |
| Quantified Difference | 525 nM vs 6,000 nM (11‑fold improvement); 525 nM vs 7,200 nM (14‑fold improvement) |
| Conditions | HEK293 cells expressing human EAAT3; [³H]-D-Asp uptake, 4 min incubation |
Why This Matters
Higher potency reduces the compound concentration required to achieve effective EAAT3 blockade, enabling lower dosing in cellular assays and potentially reducing off‑target effects at higher concentrations.
- [1] BindingDB. (n.d.). BDBM50366656 (CHEMBL4162363): 4-(Azetidin-1-yl)-2-methylaniline – IC₅₀ 525 nM against human EAAT3. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366656 View Source
